Dioctanoylgycerol pyrophosphate ammonium salt
Description
Chemical Identity and Nomenclature
Dioctanoylglycerol pyrophosphate ammonium salt is characterized by its distinctive molecular architecture and complex nomenclature system. The compound is officially designated with the Chemical Abstracts Service number 474943-13-0 and possesses the molecular formula C₁₉H₄₄N₂O₁₁P₂. The systematic chemical name for this compound is diazanium,[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl] hydrogen phosphate, which reflects its structural composition containing two ammonium ions, a glycerol backbone, two octanoyl chains, and a pyrophosphate group. Alternative nomenclature includes diammonium (2R)-2,3-bis(octanoyloxy)propyl hydrogen diphosphate, highlighting the specific stereochemistry and ionic composition of the molecule.
The molecular weight of dioctanoylglycerol pyrophosphate ammonium salt is precisely 538.507 daltons, as confirmed through mass spectrometry analysis. The compound exhibits specific physical and chemical properties that reflect its amphipathic nature, including a calculated logarithm of the partition coefficient value of 5.03650, indicating significant lipophilicity. The polar surface area is determined to be 191.99 square angstroms, which influences its membrane interaction properties. These characteristics are fundamental to understanding the compound's behavior in biological systems and its capacity to integrate into membrane structures while maintaining its signaling functions.
Historical Context and Discovery in Lipid Biochemistry
The discovery of dioctanoylglycerol pyrophosphate represents a significant milestone in lipid biochemistry, marking the identification of an entirely novel class of phospholipid metabolites. The compound was first identified as an unknown phospholipid designated PLX during metabolic labeling studies with ³²Pi-labeled Chlamydomonas cells, where researchers observed the formation of a previously uncharacterized radioactive phospholipid following G-protein activation. This initial observation occurred when investigators noticed that as phosphatidic acid levels decreased following cellular stimulation, an unknown phospholipid increased in radiolabeling, suggesting a direct metabolic relationship between these lipid species.
The definitive identification of this mysterious compound as diacylglycerol pyrophosphate was achieved through comprehensive chromatographic analysis and degradation studies. Researchers demonstrated that the unknown phospholipid exhibited chromatographic properties resembling lysophosphatidic acid and cytidine monophosphate-phosphatidic acid but possessed distinct characteristics upon detailed examination. The identity was conclusively established through co-chromatography with authentic standards and systematic degradation analysis, where ³²P-labeled diacylglycerol pyrophosphate was deacylated to produce glycerol pyrophosphate, which subsequently underwent acid hydrolysis or pyrophosphatase treatment to yield glycerol phosphate and inorganic phosphate as the sole radioactive products.
The historical significance of this discovery extends beyond mere compound identification, as it revealed the existence of a previously unknown enzyme activity. The formation of diacylglycerol pyrophosphate was linked to the action of phosphatidate kinase, an enzyme that had been recently characterized in plant systems by Wissing and Behrbohm. This enzyme catalyzes the phosphorylation of phosphatidic acid using adenosine triphosphate as the phosphate donor, representing a novel metabolic pathway for phospholipid modification. The discovery was particularly significant because it demonstrated that diacylglycerol pyrophosphate formation occurred across diverse plant species, including suspension cultures of tomato and potato cells, as well as intact tissues from carnation flower petals, vetch roots, and various other plant organs.
Biological Relevance in Eukaryotic Systems
Dioctanoylglycerol pyrophosphate exhibits profound biological relevance across multiple eukaryotic systems, functioning as a specialized signaling lipid with distinct regulatory roles. In plant systems, this compound demonstrates remarkable responsiveness to environmental stress conditions, with virtually undetectable levels in non-stimulated cells but dramatic concentration increases within minutes following exposure to various stimuli. These stimuli include osmotic stress, pathogen attack, and G-protein activation, suggesting a fundamental role in stress signaling cascades. The rapid accumulation of diacylglycerol pyrophosphate under stress conditions implies its function as an immediate early response molecule that facilitates cellular adaptation to adverse environmental conditions.
The enzymatic regulation of diacylglycerol pyrophosphate levels involves sophisticated control mechanisms that highlight its biological importance. The compound is synthesized through the action of phosphatidate kinase, which phosphorylates phosphatidic acid in an adenosine triphosphate-dependent manner. Conversely, diacylglycerol pyrophosphate is degraded by the enzyme diacylglycerol pyrophosphate phosphatase, which catalyzes the sequential removal of phosphate groups to ultimately produce diacylglycerol. This degradation pathway is particularly well-characterized in the yeast Saccharomyces cerevisiae, where diacylglycerol pyrophosphate phosphatase is a magnesium-independent, N-ethylmaleimide-insensitive enzyme localized to the vacuolar membrane.
The expression and activity of diacylglycerol pyrophosphate-metabolizing enzymes are subject to complex regulatory mechanisms that reflect the compound's biological significance. In yeast systems, the gene encoding diacylglycerol pyrophosphate phosphatase is induced by zinc depletion through the action of the transcription factor Zap1p, which binds to zinc-responsive elements in the gene promoter. Additionally, expression is modulated by inositol supplementation and cellular growth phase transitions, with repression mediated by the transcription factor Gis1p binding to post-diauxic shift elements. These regulatory patterns correlate directly with cellular levels of diacylglycerol pyrophosphate and phosphatidic acid, indicating tight metabolic coordination.
Properties
IUPAC Name |
diazanium;[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O11P2.2H3N/c1-3-5-7-9-11-13-18(20)27-15-17(16-28-32(25,26)30-31(22,23)24)29-19(21)14-12-10-8-6-4-2;;/h17H,3-16H2,1-2H3,(H,25,26)(H2,22,23,24);2*1H3/t17-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPNJXYONHGAON-ZEECNFPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OP(=O)(O)[O-])OC(=O)CCCCCCC.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44N2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6039687 | |
| Record name | Dioctanoylgycerol pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6039687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-13-0 | |
| Record name | Dioctanoylgycerol pyrophosphate ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474943130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctanoylgycerol pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6039687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIAMMONIUM 1,2-DIOCTANOYL-SN-GYCEROPYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9C60400UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Identity and Structural Overview
- Molecular Formula: C19H44N2O11P2
- Molecular Weight: 538.5 g/mol
- Chemical Name: diammonium (2R)-2,3-bis(octanoyloxy)propyl hydrogen diphosphate
- Synonyms: Dioctanoylgycerol pyrophosphate ammonium salt, 8:0 DGPP, dioctanoyl Diacylglycerol pyrophosphate ammonium salt
- CAS Number: 474943-13-0
The compound consists of a glycerol backbone esterified with two octanoyl (C8) fatty acid chains and linked to a pyrophosphate group, stabilized as an ammonium salt.
Detailed Research Findings on Preparation
While direct step-by-step experimental protocols for this compound are limited in publicly available literature, insights can be drawn from related diacylglycerol pyrophosphate syntheses and lipid phosphorylation studies:
Phosphorylation Conditions:
Studies on diacylglycerol pyrophosphate derivatives indicate that phosphorylation is typically performed in anhydrous organic solvents (e.g., pyridine, dimethylformamide) at low temperatures (0–5 °C) to minimize side reactions.Use of Activated Phosphate Reagents:
Pyrophosphoryl chloride or phosphoramidite chemistry can be employed to introduce the pyrophosphate moiety efficiently. The reaction is quenched with ammonium hydroxide to form the ammonium salt and stabilize the product.Purification and Characterization:
Purification often involves solvent extraction followed by chromatographic separation. Analytical methods such as thin-layer chromatography (TLC) with specific solvent systems (e.g., chloroform/acetone/methanol/glacial acetic acid/water) and high-performance liquid chromatography (HPLC) with evaporative light scattering detection are used to confirm purity and identity.Stability Considerations:
The ammonium salt form enhances solubility and stability of the pyrophosphate compound, facilitating handling and further biochemical application.
Comparative Data Table: Preparation Parameters from Related Studies
Summary and Expert Notes
- The synthesis of this compound is a multi-step process involving esterification of glycerol with octanoic acid derivatives, followed by selective phosphorylation to introduce the pyrophosphate group.
- The ammonium salt form is achieved by neutralizing the pyrophosphate intermediate with ammonium hydroxide, which improves stability and solubility.
- Purification methods rely on chromatographic techniques tailored for phospholipid derivatives.
- Due to the compound’s biochemical relevance, precise control of stereochemistry and reaction conditions is critical.
- Although direct detailed protocols are scarce in open literature, related diacylglycerol pyrophosphate syntheses provide a reliable framework for preparation.
Chemical Reactions Analysis
Types of Reactions
Dioctanoylglycerol pyrophosphate ammonium salt undergoes various chemical reactions including:
Dephosphorylation: Catalyzed by enzymes such as DGPP phosphatase, converting it to phosphatidate.
Hydrolysis: Involving the breakdown of the pyrophosphate group under acidic or basic conditions
Common Reagents and Conditions
Phosphoric Acid Derivatives: Used in the phosphorylation process.
Enzymes: Such as DGPP phosphatase for dephosphorylation.
Major Products
Phosphatidate: Formed through dephosphorylation.
Glycerol Derivatives: Resulting from hydrolysis reactions
Scientific Research Applications
Membrane Dynamics and Lipid Signaling
DOGP plays a crucial role in studying membrane dynamics and lipid signaling pathways. It can form liposomes and micelles that are used to investigate:
- Protein-Lipid Interactions : DOGP serves as a model system to explore how proteins interact with lipid membranes, influencing their activity and localization within cells. This is particularly relevant for understanding signal transduction mechanisms.
- Membrane Transport : Researchers utilize DOGP to study the transport of molecules across membranes, which is vital for drug delivery systems and understanding cellular uptake mechanisms.
Gene Delivery Systems
One of the promising applications of DOGP is its use as a non-viral vector for gene delivery. By complexing DNA with DOGP, researchers can create nanoparticles capable of entering cells to deliver genetic material. This approach offers advantages over traditional viral vectors, including reduced immunogenicity and enhanced safety profiles.
Cellular Signaling Studies
DOGP is involved in various cellular signaling processes, particularly those related to phosphorylation events that influence cell growth, differentiation, and apoptosis. Its role in modulating protein kinases and phosphatases makes it an important compound for studying intracellular signaling pathways.
Biochemical Assays
DOGP is utilized in biochemical assays to investigate its effects on specific cellular functions. For instance:
- Transient Receptor Potential (TRP) Channels : It has been employed in studies assessing the modulation of TRPV1 channels, which are critical for pain sensation and thermoregulation.
- Phospholipid Interaction Studies : DOGP's interactions with other lipids can affect membrane fluidity and permeability, providing insights into lipid metabolism and membrane integrity.
Case Studies Highlighting Applications
- Gene Delivery : A study demonstrated the efficacy of DOGP-based nanoparticles in delivering therapeutic genes to target cells, showcasing its potential as an alternative to viral delivery systems.
- Membrane Interaction Studies : Research involving DOGP has elucidated its role in modulating membrane properties, impacting drug absorption rates in pharmaceutical applications.
- Signal Transduction Mechanisms : Investigations have shown that DOGP influences key signaling pathways by interacting with proteins involved in cellular responses to stress, thereby contributing to our understanding of plant biology under salt stress conditions .
Mechanism of Action
The compound exerts its effects primarily through its role in lipid signaling pathways. It acts as a signaling lipid by decreasing the phosphatidic acid signal. The molecular targets include enzymes involved in lipid metabolism such as DGPP phosphatase, which catalyzes the dephosphorylation of dioctanoylglycerol pyrophosphate to phosphatidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The primary differentiating factor among phosphatidylglycerol ammonium salts is the length and saturation of their acyl chains. Below is a comparative analysis:
Table 1: Comparative Analysis of Phosphatidylglycerol Ammonium Salts
*Molecular formulas are extrapolated from structural analogs.
Acyl Chain Impact on Physicochemical Properties
- Chain Length: C8 (Octanoyl): Shorter chains reduce hydrophobic interactions, leading to higher solubility in aqueous media and lower thermal stability. This enhances utility in systems requiring rapid dissolution or dynamic membrane interactions. C16 (Palmitoyl): Longer saturated chains increase van der Waals forces, resulting in rigid bilayers and higher melting points, ideal for stable liposomal drug carriers . C18 (Oleoyl): Unsaturated chains introduce kinks, lowering phase transition temperatures and increasing membrane fluidity, beneficial for mimicking biological membranes .
Ammonium Counterion :
The ammonium group improves solubility in polar solvents and facilitates interactions with negatively charged biomolecules (e.g., DNA or proteins), a feature critical in gene delivery systems.
This compound
- Drug Delivery : Enhanced solubility may improve encapsulation efficiency of hydrophilic drugs.
- Membrane Studies : Short chains could model lipid rafts or transient membrane domains.
Dioleoyl and Dipalmitoyl Analogs
- Dioleoyl (C18:1): Used in lipid nanoparticles for mRNA vaccines due to fluid bilayers that stabilize nucleic acids .
- Dipalmitoyl (C16:0) : Commercialized as COATSOME MG-6060LA for controlled-release pharmaceuticals, leveraging its bilayer stability .
Biological Activity
Dioctanoylgycerol pyrophosphate ammonium salt (DGPP) is a significant compound in the realm of biochemistry, particularly due to its role as a signaling lipid. This article explores the biological activity of DGPP, highlighting its mechanisms, applications, and relevant research findings.
Overview of Dioctanoylgycerol Pyrophosphate
Dioctanoylgycerol pyrophosphate (DGPP) is a derivative of diacylglycerol that contains a pyrophosphate group. It is involved in various signaling pathways and cellular processes, particularly in plants, yeast, and mammalian cells. The compound's unique structure allows it to interact with cellular membranes and proteins, influencing several biological functions.
DGPP operates through several mechanisms:
- Signal Transduction : DGPP acts as a secondary messenger in various signaling pathways. It can modulate the activity of phospholipase C and other lipid-dependent enzymes, affecting cellular responses to external stimuli.
- Ion Interactions : The pyrophosphate group of DGPP can bind to divalent cations like Zn²⁺ and Ca²⁺, which may influence enzyme activities and cellular signaling processes .
- Membrane Dynamics : DGPP can alter membrane curvature and stability, impacting vesicle formation and intracellular transport processes .
1. Cellular Uptake and Utilization
DGPP can be incorporated into mammalian cells and yeast through specific protocols. For instance, short-chain DGPP (DiC8) is soluble in chloroform and can be sonicated with water or buffer for effective cellular uptake . Long-chain variants like DiC18:1 require detergents for solubilization before application to cells.
2. Role in Inflammation
Research indicates that DGPP has pro-inflammatory properties, activating macrophages and influencing the immune response. This suggests potential applications in understanding inflammatory diseases and developing therapeutic strategies .
Case Studies
- Macrophage Activation : A study demonstrated that DGPP could activate macrophages through specific signaling pathways, contributing to inflammatory responses. This was evidenced by increased cytokine production upon treatment with DGPP .
- Zn²⁺ Binding Studies : Investigations into the interaction of DGPP with Zn²⁺ showed that it could regulate enzyme activities dependent on this ion, highlighting its role in metal ion-mediated signaling pathways .
- Membrane Interaction Dynamics : Research has shown that the presence of DGPP can alter the physical properties of membranes, affecting their curvature and stability under different pH conditions. This dynamic behavior is crucial for understanding membrane-associated processes in cells .
Comparative Data Table
| Property | Dioctanoylgycerol Pyrophosphate | Other Diacylglycerol Derivatives |
|---|---|---|
| Structure | DiC8 with pyrophosphate group | Varies (e.g., DiC18:1) |
| Cellular Uptake | Effective via sonication | Requires detergents |
| Role in Inflammation | Activates macrophages | Varies |
| Ion Interaction | Binds Zn²⁺ | Varies |
Q & A
Q. What protocols ensure reproducibility in quantifying trace impurities in this compound batches?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
